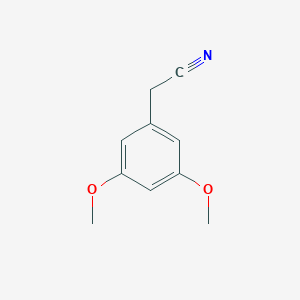![molecular formula C10H13ClO3 B135071 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one CAS No. 142183-74-2](/img/structure/B135071.png)
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one, also known as CAN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of spiroketals and has a spirocyclic structure with a chlorine atom and an acetyl group attached to it. The synthesis of CAN has been a subject of interest for many researchers, and it has been found to have potential applications in various fields of science.
Mécanisme D'action
The mechanism of action of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is not fully understood, but it is believed to act as an electrophile due to the presence of the acetyl group and the chlorine atom. 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has been shown to react with various nucleophiles, including alcohols, amines, and thiols. The resulting products can then be used for further synthesis.
Effets Biochimiques Et Physiologiques
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has cytotoxic effects on certain cancer cells. It has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one in lab experiments is its versatility as a reagent. It can be used as a starting material for various syntheses and can also act as a catalyst in various reactions. However, one of the main limitations of using 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is its toxicity. 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one can be hazardous if not handled properly, and precautions should be taken when working with this compound.
Orientations Futures
There are several future directions for research on 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one. One of the most significant areas of research is the development of new synthetic methods for 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one. Researchers are also exploring the potential applications of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one in the field of medicinal chemistry. 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has been shown to have cytotoxic effects on certain cancer cells, and further research may lead to the development of new anticancer drugs. Additionally, researchers are exploring the potential use of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one as a ligand in organometallic chemistry and as a catalyst in various reactions.
Méthodes De Synthèse
The synthesis of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is a complex process that involves several steps. One of the most common methods for synthesizing 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is the reaction of 2,6-dimethylphenol with chloroacetyl chloride in the presence of a base. The resulting product is then treated with sodium methoxide to form 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one. Another method involves the reaction of 2,6-dimethylphenol with chloroacetic acid in the presence of a base, followed by the addition of acetic anhydride to form 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one.
Applications De Recherche Scientifique
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is its use as a reagent in organic synthesis. It has been used as a starting material for the synthesis of various compounds, including spirocyclic compounds, heterocyclic compounds, and natural products. 4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has also been used as a ligand in organometallic chemistry and as a catalyst in various reactions.
Propriétés
Numéro CAS |
142183-74-2 |
|---|---|
Nom du produit |
4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one |
Formule moléculaire |
C10H13ClO3 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
4-(2-chloroacetyl)-1-oxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C10H13ClO3/c11-6-8(12)7-5-9(13)14-10(7)3-1-2-4-10/h7H,1-6H2 |
Clé InChI |
SRHFHLQXMPGZFX-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)CCl |
SMILES canonique |
C1CCC2(C1)C(CC(=O)O2)C(=O)CCl |
Synonymes |
1-Oxaspiro[4.4]nonan-2-one, 4-(chloroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylbenz[a]anthracene](/img/structure/B134991.png)
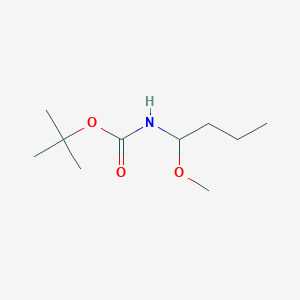
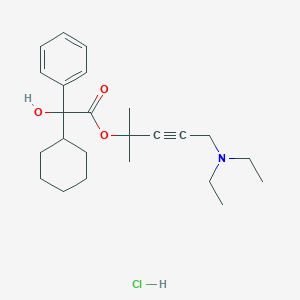
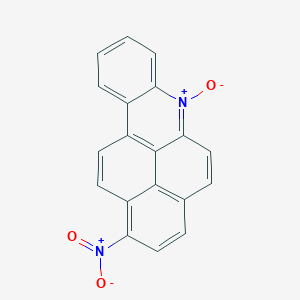
![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)
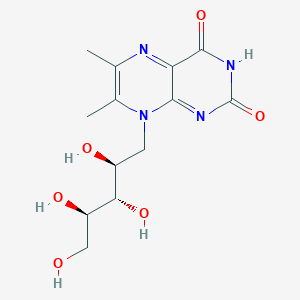
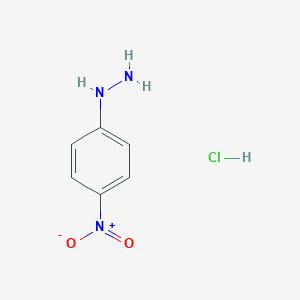
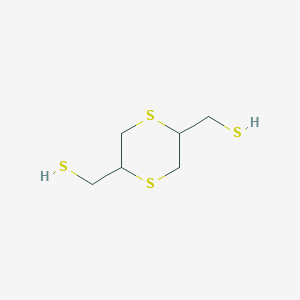
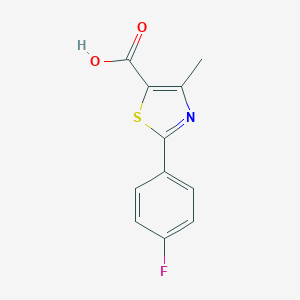
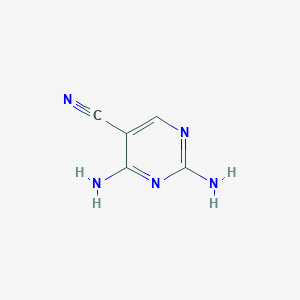
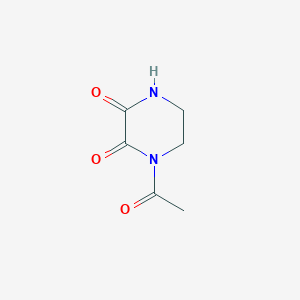
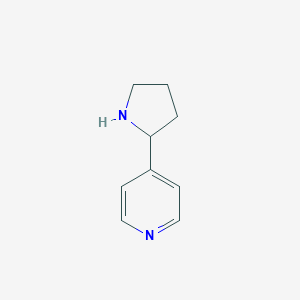
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
